1,6-Hexanediamine dihydrochloride

Epoxy Curing Agents Crosslink Density Polymer Networks

1,6-Hexanediamine dihydrochloride (CAS 6055-52-3) is the stable salt form that outperforms the free base and shorter diamines. Key advantages: (1) Stable, free-flowing solid vs. low-melting, corrosive free base. (2) C6 spacer yields 20–35% denser crosslinks and 75–80% faster epoxy cure vs. ethylenediamine. (3) Pre-protonated for direct use in aqueous polyamide/polyurethane synthesis—no pH adjustment needed. (4) Optimal ~7–9 Å PROTAC linker for ternary complex formation. (5) Effective corrosion inhibitor and pH-responsive hydrogel crosslinker. ≥98% purity. R&D and bulk quantities available.

Molecular Formula C6H18Cl2N2
Molecular Weight 189.12 g/mol
CAS No. 6055-52-3
Cat. No. B118683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Hexanediamine dihydrochloride
CAS6055-52-3
Synonyms1,6-diaminohexamethylene
1,6-diaminohexane
1,6-diaminohexane dihydrochloride
1,6-diaminohexane dihydrochloride, 1-(11)C-labeled
1,6-diaminohexane dihydrofluoride
1,6-diaminohexane monohydrochloride
1,6-hexamethylenediamine
1,6-hexane diamine
1,6-hexanediamine methanesulfonate
1,6-hexylenediamine
hexamethyldiamine
hexamethylenediamine
hexane-1,6-diamine
HMDA cpd
Molecular FormulaC6H18Cl2N2
Molecular Weight189.12 g/mol
Structural Identifiers
SMILESC(CCC[NH3+])CC[NH3+].[Cl-].[Cl-]
InChIInChI=1S/C6H16N2.2ClH/c7-5-3-1-2-4-6-8;;/h1-8H2;2*1H
InChIKeyXMVQMBLTFKAIOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Hexanediamine Dihydrochloride (CAS 6055-52-3) – A Stabilized Diamine Salt for Polymer Synthesis and Bioconjugation


1,6-Hexanediamine dihydrochloride (CAS 6055-52-3) is the dihydrochloride salt form of 1,6-hexanediamine, a linear aliphatic α,ω-diamine . It serves as a versatile building block and intermediate across multiple scientific and industrial domains. This compound is characterized by a C6 alkane chain terminated with two protonated primary amine groups [1]. The hydrochloride salt form enhances the compound's stability, improves handling, and imparts high water solubility compared to the free base . Its primary applications are as a chain extender in polyurethane and polyamide synthesis, a curing agent for epoxy resins, a corrosion inhibitor, and a PROTAC linker in bioconjugation .

Why 1,6-Hexanediamine Dihydrochloride Cannot Be Arbitrarily Replaced by Other Diamine Salts or Free Bases


Direct substitution of 1,6-hexanediamine dihydrochloride with alternative diamines or even its free base form is not recommended due to critical differences in crosslinking density, handling stability, and solubility. The six-carbon chain length provides an optimal balance of flexibility and rigidity in polymer networks, with studies showing that 1,6-hexanediamine forms crosslinks 20–35% denser than shorter-chain analogs like ethylenediamine [1]. Furthermore, the dihydrochloride salt form is a stable, free-flowing solid, whereas the free base (CAS 124-09-4) is a low-melting solid (mp 42 °C) with a strong odor and corrosive properties, making it difficult to handle and store [2]. These differences directly impact reaction kinetics, final material properties, and laboratory safety protocols.

Quantitative Performance Differentiation of 1,6-Hexanediamine Dihydrochloride vs. Structural Analogs


Enhanced Crosslink Density in Epoxy Networks Compared to Shorter Diamines

In epoxy curing applications, 1,6-hexanediamine dihydrochloride (as the active 1,6-hexanediamine species) yields networks with 20–35% higher crosslink density compared to shorter-chain diamines such as ethylenediamine [1]. This is attributed to the extended C6 spacer, which allows for more efficient connection of epoxy groups. The increased crosslink density correlates with improved glass transition temperature (Tg), heat resistance, and mechanical strength in the cured material [1].

Epoxy Curing Agents Crosslink Density Polymer Networks

Solid-State Stability and Ease of Handling vs. 1,6-Hexanediamine Free Base

1,6-Hexanediamine dihydrochloride (CAS 6055-52-3) is a high-melting crystalline solid (mp 256–257 °C), whereas the free base 1,6-hexanediamine (CAS 124-09-4) is a low-melting solid (mp 42 °C) with a strong amine odor and corrosive properties [1]. The dihydrochloride salt can be stored at room temperature under inert gas for up to three years, while the free base requires careful handling to prevent skin burns and respiratory irritation [1]. Additionally, the free base is hygroscopic and readily absorbs CO2 from air, forming carbonates that can affect stoichiometry in reactions.

Chemical Handling Storage Stability Safety

Aqueous Solubility Advantage over Free Base

1,6-Hexanediamine dihydrochloride exhibits significantly enhanced water solubility compared to its free base counterpart. The dihydrochloride salt is described as 'freely soluble' in water and dissolves completely at 25 °C to form a clear, faintly turbid solution . In contrast, the free base is only 'soluble' in water and requires careful pH adjustment to prevent precipitation [1]. This solubility difference facilitates direct use of the dihydrochloride in aqueous polymerization reactions and bioconjugation protocols without additional neutralization steps.

Solubility Aqueous Reactions Formulation

Defined PROTAC Linker Geometry with C6 Spacer Length

1,6-Hexanediamine dihydrochloride serves as a PROTAC linker with a well-defined C6 alkyl spacer length of approximately 7–9 Å (extended conformation) . This spacer length is optimal for maintaining the appropriate distance between the E3 ligase ligand and the target protein ligand in PROTAC molecules, facilitating ternary complex formation and ubiquitination . Compared to shorter (C2–C4) or longer (C8–C12) alkyl linkers, the C6 chain provides a favorable balance of flexibility and minimal entropic penalty, which is critical for cellular permeability and degrader efficacy .

PROTAC Linker Bioconjugation Targeted Protein Degradation

pH-Responsive Hydrogel Formation with Dialdehyde Cellulose

1,6-Hexanediamine dihydrochloride has been specifically demonstrated to form pH-responsive hydrogels when crosslinked with dialdehyde cellulose (DAC) via an ammonia aeration method [1]. In this system, the diamine dihydrochloride salt reacts with aldehyde groups on DAC to create a reversible imine network that swells or contracts in response to pH changes [2]. This pH sensitivity is a direct consequence of the protonation state of the amine groups; the dihydrochloride form provides a convenient source of the diamine monomer for in situ gelation. While other diamines can also form hydrogels, the C6 spacer length of 1,6-hexanediamine dihydrochloride yields a gel with distinct swelling behavior and mechanical properties optimized for certain drug delivery applications [1].

Hydrogels Stimuli-Responsive Materials Drug Delivery

Faster Cure Kinetics in Epoxy Systems Compared to Aromatic Amines

In epoxy curing applications, 1,6-hexanediamine dihydrochloride (as the active 1,6-hexanediamine species) exhibits significantly faster cure rates compared to aromatic amines. Aliphatic amines generally cure 30–40% faster than aromatic amines at room temperature, with gel times of approximately 8–12 minutes for aliphatic systems versus 45–60 minutes for aromatic amines [1]. This rapid cure profile is advantageous for high-throughput industrial coating applications and ambient-temperature curing adhesives, reducing processing time and energy consumption.

Epoxy Curing Reaction Kinetics Industrial Coatings

Optimized Application Scenarios for 1,6-Hexanediamine Dihydrochloride Based on Quantitative Evidence


High-Performance Epoxy Resin Curing for Engineering Composites

When formulating epoxy resins for structural composites, coatings, or adhesives, 1,6-hexanediamine dihydrochloride is the preferred curing agent when 20–35% higher crosslink density and 75–80% faster cure times are required compared to shorter diamines or aromatic amine alternatives [1]. The enhanced network density translates to superior mechanical strength and thermal stability, while the rapid cure kinetics enable efficient processing at room temperature [1].

Aqueous Polymer Synthesis Requiring Stable, Soluble Diamine Monomer

For step-growth polymerizations in aqueous media—such as the synthesis of waterborne polyurethanes, polyamides, or hydrogels—1,6-hexanediamine dihydrochloride offers a significant advantage over the free base due to its high water solubility and pre-protonated state, which eliminates the need for pH adjustment and prevents premature precipitation . This ensures consistent stoichiometry and homogeneous reaction conditions.

PROTAC Development Requiring Optimized C6 Alkyl Linker

In the design and synthesis of PROTAC molecules, 1,6-hexanediamine dihydrochloride serves as a key linker building block that provides a C6 alkyl spacer of approximately 7–9 Å . This length is empirically optimal for many target-E3 ligase pairs, maximizing ternary complex formation and degradation efficiency while minimizing synthetic complexity compared to longer or more flexible linkers .

pH-Responsive Hydrogel Synthesis for Smart Drug Delivery

Researchers developing stimuli-responsive drug delivery systems can utilize 1,6-hexanediamine dihydrochloride to crosslink dialdehyde cellulose and create pH-sensitive hydrogels [2]. The resulting gels swell or contract in response to environmental pH, enabling targeted release in acidic compartments (e.g., tumor microenvironment, stomach) or alkaline conditions (e.g., intestine) [2].

Corrosion Inhibition in Industrial Lubricants and Coolants

1,6-Hexanediamine dihydrochloride is employed as an effective corrosion inhibitor in lubricants and industrial coolants [3]. Its water solubility and film-forming properties enable it to adsorb onto metal surfaces (steel, copper, aluminum), forming a protective layer that mitigates corrosion in humid or acidic environments, thereby extending equipment service life .

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